2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole
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Overview
Description
The compound “2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This particular compound has several functional groups, including a chlorophenyl group, a nitro group, and a carbonyl group .
Molecular Structure Analysis
The molecular formula of this compound is C16H13ClN4O4, and its molecular weight is 360.75 . The benzimidazole core consists of a fused benzene and imidazole ring. The chlorophenyl, nitro, and carbonyl groups are attached to this core .Chemical Reactions Analysis
Benzimidazoles, in general, can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactivity of this compound would depend on the positions and reactivity of the functional groups present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of the nitro group could make the compound more reactive .Scientific Research Applications
Role in Organic Magnetic Materials
Research on benzimidazole derivatives, such as 2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole, has contributed to the understanding of hydrogen bonds in organic magnetic materials. A study on related benzimidazole-based nitroxide radicals highlighted their crystallization as dimeric pairs with N−H hydrogen bond donors and N−O acceptors, suggesting a mechanism for antiferromagnetic exchange coupling. This work emphasizes the potential of benzimidazole derivatives in designing materials with specific magnetic properties (Ferrer et al., 2001).
Antimicrobial Applications
Benzimidazole compounds have shown significant antimicrobial activity. A study demonstrated that derivatives synthesized from 2-aminobenzimidazoles exhibited structure-activity relationships against various bacterial and fungal strains. This research suggests that benzimidazole derivatives could serve as a basis for developing new antimicrobial agents, highlighting their importance in pharmaceutical research (Vlaović et al., 1992).
Spectroscopic and Structural Characterization
The spectroscopic and structural properties of benzimidazole derivatives have been extensively studied, providing insights into their molecular structure and potential applications in material science. Research on compounds similar to this compound has involved DFT calculations, spectroscopic characterization, and analyses of their nonlinear optical (NLO) and natural bond orbital (NBO) properties. Such studies contribute to a deeper understanding of the electronic and geometric structures of benzimidazole derivatives, which is crucial for their application in various fields, including organic electronics and photonics (Wazzan et al., 2016).
Antitumor Activity
Research into the antitumor activities of benzimidazole derivatives has unveiled their potential as therapeutic agents. Studies have shown that certain derivatives can exert cytostatic activities against various malignant human cell lines, such as cervical, breast, and colon cancer cells. This research opens up possibilities for the use of benzimidazole derivatives in cancer treatment, underscoring the importance of these compounds in medicinal chemistry (Racané et al., 2006).
Corrosion Inhibition
Benzimidazole derivatives have also been explored as corrosion inhibitors, an application of considerable importance in materials science and engineering. Studies have demonstrated the effectiveness of these compounds in protecting carbon steel in acidic environments, highlighting their potential as environmentally friendly corrosion inhibitors. This research contributes to the development of new strategies for corrosion protection, which is vital for extending the lifespan of metal structures and components (Rouifi et al., 2020).
Future Directions
Properties
IUPAC Name |
[2-(4-chlorophenyl)-6-nitrobenzimidazol-1-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O4/c1-19(2)16(22)25-20-14-9-12(21(23)24)7-8-13(14)18-15(20)10-3-5-11(17)6-4-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTDECXFXQCWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)ON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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